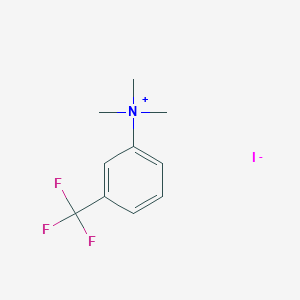

3-(Trifluormethyl)phenyltrimethylammoniumiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular weight is 331.12 and the molecular formula is C10H13F3IN .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is represented by the SMILES notation: CN+©C1=CC=CC(=C1)C(F)(F)F.[I-] .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Umesterungsreaktionen

Diese Verbindung wird in Umesterungsreaktionen verwendet . Umesterung ist eine chemische Reaktion, bei der eine Estergruppe gegen einen Alkohol ausgetauscht wird. Sie ist ein entscheidender Prozess bei der Herstellung von Biodiesel.

Zwischenprodukt in der organischen Synthese

“3-(Trifluormethyl)phenyltrimethylammoniumiodid” dient als Zwischenprodukt in der organischen Synthese . Ein Zwischenprodukt ist eine Substanz, die während eines mittleren Schritts einer chemischen Reaktion zwischen Reaktanten und dem gewünschten Produkt gebildet wird.

Renovierung der Oberflächenmatrix

Im Bereich der Materialwissenschaft wurde diese Verbindung zur Renovierung der Oberflächenmatrix von Perovskit-Quantenpunkten (PQDs) verwendet . Dieser Prozess trägt dazu bei, die durch Fallen verursachte Rekombination von PQDs erheblich zu unterdrücken, wodurch ihre Leistung verbessert wird.

Biochemisches Reagenz

Diese Verbindung ist ein biochemisches Reagenz . Biochemische Reagenzien sind Substanzen, die in der biochemischen Forschung oder in diagnostischen Tests verwendet werden.

Umesterung von Glyceriden

Es wird speziell für die Umesterung von Glyceriden verwendet . Dieser Prozess ist wichtig bei der Herstellung von Biodiesel, bei dem Triglyceride in Glycerin und eine Mischung aus Fettsäurealkylestern umgewandelt werden.

Nur für Forschungszwecke

Diese Verbindung ist als Research Use Only (RUO) gekennzeichnet , was bedeutet, dass sie für die in-vitro-diagnostische Verwendung bestimmt ist und nicht für therapeutische oder diagnostische Verfahren an Menschen oder Tieren verwendet werden sollte.

Wirkmechanismus

Target of Action

It is known to be used as an intermediate in organic synthesis .

Mode of Action

It is known to participate in transesterification reactions . In a specific application, it forms a complex with formamidinium iodide (FAI) to transfer FAI from a polar solvent to a nonpolar solvent .

Biochemical Pathways

Its role in transesterification reactions suggests it may influence pathways involving ester or amide bonds .

Result of Action

The result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is seen in its ability to facilitate the transfer of FAI from a polar solvent to a nonpolar solvent. This action can fill FA+/I− vacancies at the defective surface matrix of perovskite quantum dots (PQDs), effectively renovating the surface matrix and substantially suppressing the trap-assisted recombination of PQDs .

Action Environment

As a chemical used in organic synthesis, factors such as temperature, solvent type, and pH could potentially influence its action, efficacy, and stability .

Safety and Hazards

This compound is considered hazardous. It is highly flammable and can be fatal if swallowed, in contact with skin, or if inhaled. It can cause damage to organs and severe skin burns and eye damage . Proper handling is required, including wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

Relevant Papers One relevant paper mentions the use of 3-(Trifluoromethyl)phenyltrimethylammonium in the treatment of PQDs, where it forms a complex with formamidinium iodide (FAI) to transfer FAI from the polar solvent to nonpolar solvent .

Biochemische Analyse

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of phase-transfer catalysis. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate the transfer of ions and molecules between different phases. For instance, it can form a complex with formamidinium iodide, which helps in transferring formamidinium ions from a polar solvent to a nonpolar solvent . This interaction is crucial in renovating the surface matrix of perovskite quantum dots, thereby enhancing their efficiency in solar cells .

Cellular Effects

The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the treatment of perovskite quantum dots, this compound helps suppress trap-assisted recombination, which is a significant issue in photovoltaic performance . This suppression leads to improved charge carrier transport within the quantum dot solids, thereby enhancing their overall efficiency .

Molecular Mechanism

At the molecular level, 3-(Trifluoromethyl)phenyltrimethylammonium Iodide exerts its effects through binding interactions with biomolecules. It forms complexes with other compounds, such as formamidinium iodide, to fill vacancies at the defective surface matrix of quantum dots . This action effectively renovates the surface matrix, suppresses trap-assisted recombination, and improves the stacking orientation of quantum dots, facilitating better charge carrier transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cellular function and enhanced biochemical reactions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effective function in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZIUXSJJSEBAK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375341 |

Source

|

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27389-57-7 |

Source

|

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)